N-{2-[[(4-chloroanilino)carbonyl](2-thienylmethyl)amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea
Description
The compound N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea (referred to as Compound A) is a urea derivative featuring a complex substitution pattern. Its structure includes:
- A urea core (-NH-CO-NH-).
- A 4-chlorophenyl group on one nitrogen.
- A 2-thienylmethyl (thiophene-methyl) group on the adjacent nitrogen.
- A branched ethyl chain substituted with a 4-chloroanilino carbonyl moiety and a second 2-thienylmethyl group.
This architecture combines hydrophobic (chlorophenyl, thienyl) and hydrogen-bonding (urea, carbonyl) elements, which are critical for interactions in biological systems.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoyl-(thiophen-2-ylmethyl)amino]ethyl]-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N4O2S2/c27-19-5-9-21(10-6-19)29-25(33)31(17-23-3-1-15-35-23)13-14-32(18-24-4-2-16-36-24)26(34)30-22-11-7-20(28)8-12-22/h1-12,15-16H,13-14,17-18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWKJIBULKDWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CCN(CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea, identified by the CAS number 338775-14-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and carbon atoms, which are critical for its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H24Cl2N4O2S2 |
| Molecular Weight | 540.50 g/mol |
| CAS Number | 338775-14-7 |
The biological activity of N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea primarily revolves around its ability to inhibit certain cellular pathways involved in cancer proliferation. Preliminary studies suggest that the compound may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to the colchicine-binding site on beta-tubulin, leading to cell cycle arrest in the G2/M phase .
- Antineoplastic Properties : Research indicates that derivatives of urea compounds can exhibit antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cells .
Case Studies and Research Findings
- Antiproliferative Activity : In a study focusing on structurally related compounds, it was found that certain urea derivatives exhibited significant antiproliferative effects on tumor cells. The presence of specific substituents influenced their activity and selectivity towards cancer cell lines .
- Cell Cycle Analysis : Cell cycle assays demonstrated that compounds similar to N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea could effectively arrest cell division at the G2/M checkpoint, suggesting a mechanism for their antineoplastic activity .
- Binding Affinity Studies : Binding studies have shown that these compounds can covalently bind to target proteins involved in cell division, which may lead to apoptosis in cancer cells .
Toxicity and Safety Profile
While the antitumor potential is promising, understanding the toxicity profile is crucial for therapeutic applications. Current data regarding the safety of N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea is limited. However, similar compounds have raised concerns regarding hepatotoxicity and nephrotoxicity in preclinical studies.
Toxicological Data Summary
| Parameter | Value/Observation |
|---|---|
| Acute Toxicity | Not fully characterized |
| Chronic Toxicity | Requires further investigation |
| Mutagenicity | Not reported |
Comparison with Similar Compounds
Structural Analog 1: N-(4-Chlorophenyl)-N'-[(Thiophen-2-yl)Methyl]Urea
- Molecular Formula : C₁₂H₁₁ClN₂OS
- Molecular Weight : 266.75 g/mol
- Key Features : Simplified urea structure with a single 4-chlorophenyl and 2-thienylmethyl group.
- Physicochemical Properties: logP: 3.4577 (moderate lipophilicity) Hydrogen bond donors/acceptors: 2/2 Polar surface area: 34.88 Ų .
Comparison with Compound A :
- Compound A has additional thienylmethyl and ethyl-linked 4-chloroanilino carbonyl groups, increasing molecular weight (~500–550 g/mol estimated) and lipophilicity.
Structural Analog 2: N-(4-Chlorophenyl)-N'-(2-Ethoxyphenyl)Urea
- Molecular Formula : C₁₅H₁₅ClN₂O₂
- Molecular Weight : 290.74 g/mol
- Key Features : Ethoxy group replaces thienylmethyl, introducing an electron-donating substituent.
- Physicochemical Properties :
Comparison with Compound A :
Structural Analog 3: N-[2-(4-Chlorophenyl)Ethyl]-N'-[2-Chloro-5-(Trifluoromethyl)Phenyl]Urea
Comparison with Compound A :
Structural Analog 4: 1-(4-Chlorophenyl)-3-[2-(4-Methylthiadiazol-5-yl)Sulfanylethyl]Urea
Comparison with Compound A :
- The thiadiazole in Analog 4 may act as a bioisostere for the thienyl group, offering similar π-stacking but different electronic effects.
Pharmacological Potential
- Chlorophenyl Groups : Common in bioactive compounds for hydrophobic binding (e.g., kinase inhibitors).
- Thienylmethyl Groups : May improve blood-brain barrier penetration but increase CYP450-mediated metabolism risk.
- Urea Core : Facilitates hydrogen bonding with targets like proteases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
